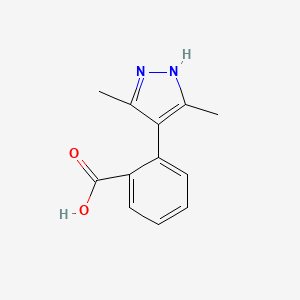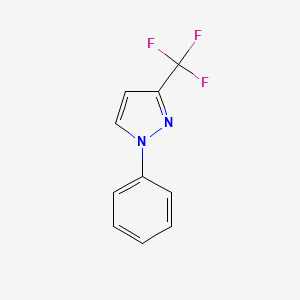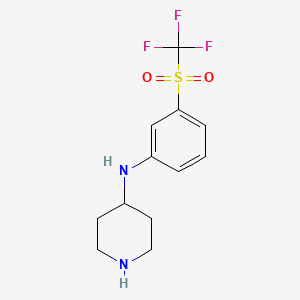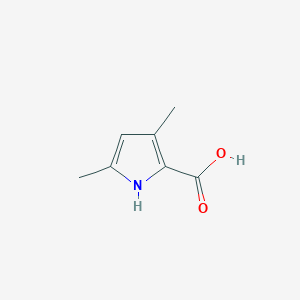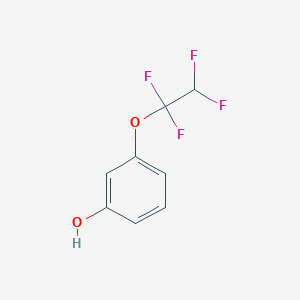
3-(1,1,2,2-Tétrafluoroéthoxy)phénol
Vue d'ensemble
Description
3-(1,1,2,2-Tetrafluoroethoxy)phenol is an organic compound with the molecular formula C8H6F4O2 It is characterized by the presence of a phenol group substituted with a tetrafluoroethoxy group at the third position
Applications De Recherche Scientifique
3-(1,1,2,2-Tetrafluoroethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated ether group can impart desirable properties such as increased stability and lipophilicity.
Biology: Investigated for its potential as a bioactive compound. The presence of fluorine atoms can enhance the biological activity and metabolic stability of the compound.
Medicine: Explored for its potential use in drug development. Fluorinated phenols are often studied for their pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials. The compound’s unique properties can be advantageous in the development of high-performance materials.
Mécanisme D'action
Target of Action
It’s known that phenol, a similar compound, is a potent proteolytic agent
Mode of Action
It’s known that phenol, a similar compound, dissolves tissue on contact via proteolysis
Biochemical Pathways
It’s known that phenol, a similar compound, can affect various biochemical pathways due to its proteolytic activity
Result of Action
It’s known that phenol, a similar compound, can cause tissue dissolution via proteolysis
Analyse Biochimique
Biochemical Properties
3-(1,1,2,2-Tetrafluoroethoxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, 3-(1,1,2,2-Tetrafluoroethoxy)phenol has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . These interactions can lead to changes in the activity of the enzymes, affecting the overall biochemical pathways in which they are involved.
Cellular Effects
The effects of 3-(1,1,2,2-Tetrafluoroethoxy)phenol on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(1,1,2,2-Tetrafluoroethoxy)phenol has been observed to modulate the expression of genes involved in inflammatory responses . This modulation can lead to changes in cellular metabolism, affecting the overall health and function of the cells.
Molecular Mechanism
The molecular mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)phenol involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-(1,1,2,2-Tetrafluoroethoxy)phenol can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . These events can lead to the activation or inhibition of various enzymes, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,1,2,2-Tetrafluoroethoxy)phenol change over time. Its stability and degradation are important factors to consider. Studies have shown that 3-(1,1,2,2-Tetrafluoroethoxy)phenol remains stable under ambient temperature conditions . Over extended periods, it may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have also indicated that prolonged exposure to 3-(1,1,2,2-Tetrafluoroethoxy)phenol can result in cumulative effects on cellular health .
Dosage Effects in Animal Models
The effects of 3-(1,1,2,2-Tetrafluoroethoxy)phenol vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as reducing oxidative stress . At higher doses, it can exhibit toxic or adverse effects. For example, high doses of 3-(1,1,2,2-Tetrafluoroethoxy)phenol have been associated with liver toxicity in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
3-(1,1,2,2-Tetrafluoroethoxy)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . These interactions can influence metabolic flux and the levels of metabolites in the cells.
Transport and Distribution
The transport and distribution of 3-(1,1,2,2-Tetrafluoroethoxy)phenol within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 3-(1,1,2,2-Tetrafluoroethoxy)phenol is essential for its function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization helps in elucidating its role in cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol typically involves the reaction of phenol with 1,1,2,2-tetrafluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of 1,1,2,2-tetrafluoroethanol. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of 3-(1,1,2,2-Tetrafluoroethoxy)phenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the production efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different hydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives with reduced aromatic rings.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,1,2,2-Tetrafluoroethoxy)aniline: Similar structure but with an amino group instead of a hydroxyl group.
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
3-(1,1,2,2-Tetrafluoroethoxy)toluene: Features a methyl group on the aromatic ring.
Uniqueness
3-(1,1,2,2-Tetrafluoroethoxy)phenol is unique due to its combination of a phenol group with a tetrafluoroethoxy substituent. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, which can be advantageous in various applications compared to its analogs.
Propriétés
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXGNBYVIMYKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380217 | |
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53997-99-2 | |
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53997-99-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


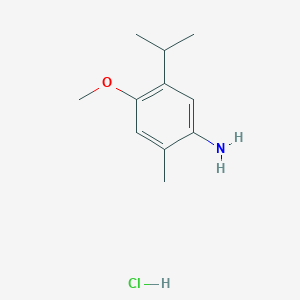
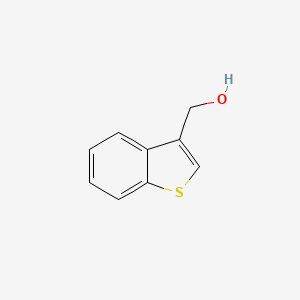


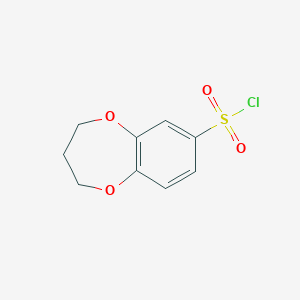

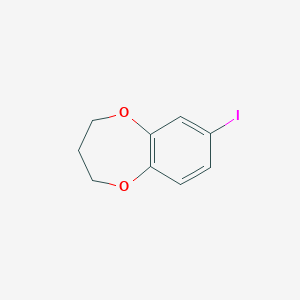
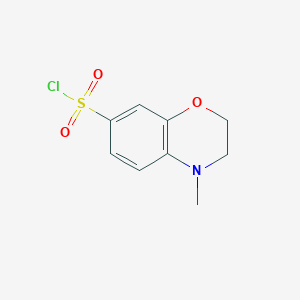
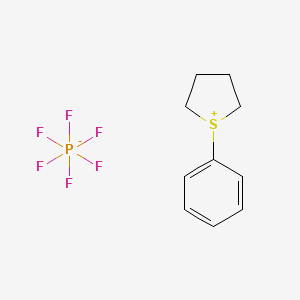
![2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid](/img/structure/B1305943.png)
